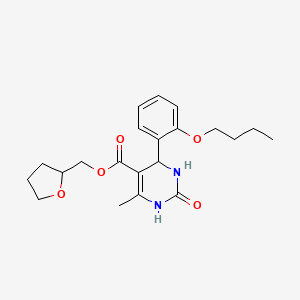
3,4,8-trimethyl-2-oxo-2H-chromen-7-yl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,8-trimethyl-2-oxo-2H-chromen-7-yl methanesulfonate, also known as Coumarin-7-O-methanesulfonate, is a chemical compound that has been widely used in scientific research. It belongs to the class of coumarin derivatives, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl methanesulfonate is not fully understood. However, it is known to undergo intramolecular cyclization in the presence of ROS, resulting in the formation of a fluorescent compound. It is also known to form a complex with zinc ions, resulting in a change in its fluorescence properties. In PDT, it is activated by light, resulting in the production of reactive oxygen species that can induce cell death.
Biochemical and Physiological Effects:
3,4,8-trimethyl-2-oxo-2H-chromen-7-yl methanesulfonate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells. It has also been shown to inhibit the growth of bacteria and fungi. In addition, it has been shown to have antioxidant properties, which can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl methanesulfonate in lab experiments is its high sensitivity and selectivity for the detection of ROS and zinc ions. It is also relatively easy to synthesize and can be used in a variety of experimental conditions. However, one of the limitations of using this compound is its potential toxicity, which can affect the viability of cells and organisms.
Direcciones Futuras
There are several future directions for the use of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl methanesulfonate in scientific research. One direction is the development of new fluorescent probes based on this compound for the detection of other biomolecules such as proteins and nucleic acids. Another direction is the optimization of its photosensitizing properties for the treatment of cancer. Finally, the development of new synthetic methods for the preparation of this compound and its derivatives can lead to the discovery of new biological activities and applications.
Métodos De Síntesis
The synthesis of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl methanesulfonate can be achieved through a multi-step reaction. The first step involves the reaction of 3,4,8-trimethylcoumarin with methanesulfonyl chloride in the presence of a base such as triethylamine. This results in the formation of 3,4,8-trimethylcoumarin-7-yl methanesulfonate. The second step involves the oxidation of the methoxy group to the corresponding aldehyde using a mild oxidant such as pyridinium chlorochromate. The final step involves the reaction of the aldehyde with methanesulfonic acid in the presence of a catalyst such as p-toluenesulfonic acid. This results in the formation of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl methanesulfonate.
Aplicaciones Científicas De Investigación
3,4,8-trimethyl-2-oxo-2H-chromen-7-yl methanesulfonate has been used in scientific research for various purposes. One of its major applications is in the field of fluorescence microscopy. It has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. It has also been used as a fluorescent probe for the detection of zinc ions in biological samples. In addition, it has been used as a photosensitizer for photodynamic therapy (PDT) of cancer.
Propiedades
IUPAC Name |
(3,4,8-trimethyl-2-oxochromen-7-yl) methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5S/c1-7-8(2)13(14)17-12-9(3)11(6-5-10(7)12)18-19(4,15)16/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZJTUHPILQHAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OS(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,8-trimethyl-2-oxo-2H-chromen-7-yl methanesulfonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine oxalate](/img/structure/B5213195.png)
![N~1~-(sec-butyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5213196.png)
![4-[2-(2-isopropoxyphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5213207.png)
![ethyl (5-{[1-(5-chloro-2-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5213211.png)
![2-{3,5-dichloro-4-[(3-fluorobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione](/img/structure/B5213212.png)
![1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-4-methylpiperazine](/img/structure/B5213215.png)
![N-benzyl-1-{2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5213218.png)
![2-[2-(2,5-dimethylphenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B5213232.png)

![tert-butyl[2-(3-methylphenoxy)ethyl]amine oxalate](/img/structure/B5213238.png)

![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5213263.png)
![(2R*,6S*)-4-({5-[(2-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-2,6-dimethylmorpholine](/img/structure/B5213269.png)
![2-[(2-chlorobenzoyl)amino]-N,N-dipropyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5213270.png)